Chloromethyltrimethylsilane
Overview
Description
Chloromethyltrimethylsilane is an organosilicon compound with the molecular formula C₄H₁₁ClSi. It is a colorless liquid that is widely used in organic synthesis due to its reactivity and versatility. This compound is particularly valuable in the preparation of various silicon-containing intermediates and reagents .
Mechanism of Action
Target of Action
Chloromethyltrimethylsilane, also known as (Chloromethyl)trimethylsilane, is primarily used in chemical synthesis . Its primary targets are aldehydes or ketones, with which it interacts in the presence of triphenylphosphine .
Mode of Action
The mode of action of this compound involves its reaction with aldehydes or ketones in the presence of triphenylphosphine . This reaction leads to the synthesis of terminal alkenes . This compound can also be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of terminal alkenes and the Peterson methylenation . The downstream effects of these pathways include the production of various organic compounds, which can be used in further chemical reactions.
Pharmacokinetics
Its physical properties, such as its boiling point (98-99 °c), density (0879 g/mL at 25 °C), and vapor pressure (~25 mmHg at 20 °C), may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The result of this compound’s action is the synthesis of terminal alkenes when treated with aldehydes or ketones in the presence of triphenylphosphine . It can also result in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyltrimethylsilane can be synthesized through several methods. One common method involves the reaction of trimethylsilylmethyl chloride with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
In industrial settings, this compound is often produced by the direct reaction of methyl chloride with a silicon-copper alloy.
Chemical Reactions Analysis
Types of Reactions
Chloromethyltrimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, replacing the chlorine atom with other functional groups.
Hydrolysis: In the presence of water, it hydrolyzes to form trimethylsilanol and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include trimethylsilyl ethers, amines, or thiols.
Hydrolysis Products: The primary products of hydrolysis are trimethylsilanol and hydrochloric acid.
Scientific Research Applications
Chloromethyltrimethylsilane has a wide range of applications in scientific research:
Organic Synthesis: It is used to prepare various silicon-containing intermediates and reagents, such as trimethylsilylmethyl magnesium chloride, which is commonly used in Peterson methylenation.
Pharmaceuticals: It serves as a key intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: It is used in the production of agrochemicals, including pesticides and herbicides.
Materials Science: It is employed in the synthesis of silicon-based materials and coatings.
Comparison with Similar Compounds
Similar Compounds
Chlorotrimethylsilane: Similar in structure but lacks the methylene bridge.
Trimethylsilylmethyl chloride: Similar but with different reactivity due to the absence of the chlorine atom on the methylene group.
Uniqueness
Chloromethyltrimethylsilane is unique due to its ability to form a wide range of silicon-containing intermediates and reagents. Its reactivity towards nucleophiles makes it a valuable compound in organic synthesis and various industrial applications .
Properties
IUPAC Name |
chloromethyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClSi/c1-6(2,3)4-5/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCUOKHIVGWCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062330 | |
Record name | Silane, (chloromethyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344-80-1 | |
Record name | (Chloromethyl)trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2344-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, (chloromethyl)trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002344801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (chloromethyl)trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, (chloromethyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloromethyltrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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